7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester

説明

Background and Biochemical Significance

Role as a Metabolite and Analytical Standard

7-Hydroxy Coumarin β-D-Glucuronide Methyl Ester is a phase II metabolite of coumarin, formed through glucuronidation by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. This reaction enhances water solubility, facilitating excretion. The methyl ester derivative is synthesized to stabilize the glucuronic acid moiety, enabling its use as a pharmacokinetic standard in metabolic studies.

Enzyme Specificity and Cross-Species Variability

UGT enzymes exhibit differential activity toward 7-hydroxycoumarin substrates. For example:

- UGT1A6 and UGT1A9 show the highest glucuronidation rates (up to 6,945 pmol/min/mg).

- UGT1A1 and UGT2B7 demonstrate moderate activity (289–1,080 pmol/min/mg).

- UGT1A4 lacks significant activity, highlighting isoform-specific substrate preferences.

Cross-species studies reveal variations in glucuronidation kinetics:

| Species | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|

| Human | 200–1,620 | 108–6,945 |

| Dog | 8,700 | 1,500 |

| Rat | 3,000 | 500 |

Data synthesized from inter-species UGT activity comparisons.

Structural Classification and Nomenclature

Molecular Structure and Functional Groups

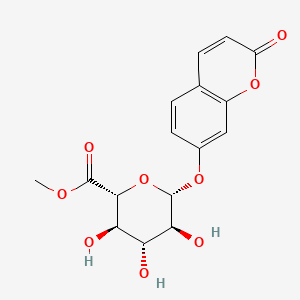

The compound’s structure includes:

- Coumarin core : A 2-oxo-2H-1-benzopyran scaffold with a hydroxyl group at position 7.

- β-D-glucuronide moiety : A glycosiduronic acid linked via an ether bond to the coumarin.

- Methyl ester : A carboxyl-methyl group at the glucuronic acid terminus, enhancing stability.

Molecular Formula : C₁₆H₁₆O₉ (352.29 g/mol).

SMILES : COC(=O)[C@H]1O[C@H](Oc2ccc3c(c2)oc(=O)cc3)[C@@H]([C@@H]([C@H]1O)O)O.

InChI : InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3/t11-,12-,13+,14-,16+/m1/s1.

Nomenclature and Synonyms

Common names include:

Role in Phase II Metabolism Research

Substrate Specificity for UGT Enzymes

7-Hydroxy Coumarin β-D-Glucuronide Methyl Ester serves as a selective substrate for UGT1A10, with its methylation enhancing solubility for high-throughput screening. Key findings include:

- UGT1A10 exhibits high affinity (Km: ~200 μM), making it a target for inhibitor/inducer studies.

- 3-substituted derivatives (e.g., 3-methyl) show enhanced selectivity for UGT1A10, validated via molecular docking.

Analytical Techniques for Detection

The methyl ester is analyzed using LC-MS/MS due to its stability and ionization efficiency:

Internal Standards : p-Nitrophenyl β-D-glucuronide (PNPG) is used to normalize quantification, with distinct retention times (4.8 vs. 6.5 min).

特性

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3/t11-,12-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCKRAQRRCQKMC-SSZWKKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857747 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176514-11-6 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester typically involves the esterification of 7-hydroxycoumarin with glucuronic acid derivatives. One common method includes the use of N,N’-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized metabolites such as epoxides and quinones.

Reduction: Though less common, reduction reactions can modify the coumarin core structure.

Substitution: Substitution reactions, particularly at the hydroxyl group, can yield various derivatives.

Common Reagents and Conditions:

Oxidation: Often involves reagents like hydrogen peroxide or peracids.

Reduction: Typically uses reducing agents such as sodium borohydride.

Substitution: Utilizes reagents like alkyl halides in the presence of bases.

Major Products: The major products formed from these reactions include various substituted coumarins and their oxidized forms, which are often used in further biochemical studies .

科学的研究の応用

7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:

作用機序

The mechanism of action of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester involves its interaction with various enzymes, particularly those in the cytochrome P450 family. These enzymes facilitate the hydroxylation of the coumarin core, leading to the formation of glucuronide conjugates. This process is crucial for the compound’s metabolic stability and bioavailability .

類似化合物との比較

Comparison with Structurally Similar Compounds

7-Hydroxycoumarin (7-OH-C)

- Structure : Lacks the glucuronide and methyl ester groups.

- Activity : Exhibits antitumor effects (IC₅₀: 0.68–2.69 mM in human tumor cell lines) but is metabolized rapidly to inactive glucuronides in vivo .

- Key Difference : The glucuronide methyl ester derivative lacks direct antitumor activity, as glucuronidation inactivates 7-OH-C’s biological effects .

7-Hydroxycoumarin β-D-Glucuronide Sodium Salt (H924880)

- Structure : Contains a sodium salt instead of a methyl ester.

- Application : Used in metabolite detection assays. Unlike the methyl ester, its ionic form enhances solubility in aqueous media .

4-Methylumbelliferone (4MU)

- Structure : Methylation at the 7-hydroxy position.

- Activity : Inhibits hyaluronan synthesis (IC₅₀: 8.68 ± 1.6 μM in NIH3T3 cells). Methylation of the 7-hydroxy group (compound II) reduces activity (IC₅₀: 223 ± 140 μM), emphasizing the critical role of the free hydroxyl group .

- Key Difference : 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester retains the hydroxyl group but lacks hyaluronan inhibition due to glucuronide steric hindrance .

4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin Ester Derivatives

- Structure : Esterified at the 4-position with dichloroisothiazole groups.

- Activity: Demonstrates potent antifungal activity (e.g., in vitro inhibition of Botrytis cinerea), highlighting how esterification at non-glucuronide positions enhances bioactivity .

Antitumor Activity

Enzymatic Interactions

- Fluorescent Assays : The methyl ester’s stability in fluorescence assays contrasts with 7-OH-C’s rapid metabolism, making it a reliable tracer .

Detection Methods

生物活性

7-Hydroxy coumarin A-D-glucuronide methyl ester (7-HC-GME) is a derivative of coumarin that has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with 7-HC-GME, supported by case studies, research findings, and data tables.

Chemical Structure and Synthesis

7-Hydroxy coumarin is a naturally occurring compound found in various plants. The glucuronide methyl ester form enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications. The synthesis typically involves the glucuronidation of 7-hydroxy coumarin followed by esterification.

1. Anticancer Activity

Research indicates that 7-HC-GME exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer) cells. The mechanism involves the inhibition of key signaling pathways such as STAT3, which is crucial for tumor growth and survival.

Case Study: Apoptosis Induction

- Cell Lines Tested : HepG2, MCF-7

- Mechanism : Inhibition of STAT3 phosphorylation

- Outcome : Induced apoptosis and reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 25 | Apoptosis induction |

| MCF-7 | 30 | Reduced cell viability |

2. Antimicrobial Activity

7-HC-GME has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Research Findings: Antimicrobial Efficacy

- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.14 |

| Escherichia coli | 10.94 |

| Pseudomonas aeruginosa | 15.00 |

3. Antioxidant Activity

The antioxidant potential of 7-HC-GME has also been evaluated through various assays, showcasing its ability to scavenge free radicals effectively.

Antioxidant Assay Results

- DPPH Scavenging Activity : IC50 of 11.28 µg/mL

- Hydroxyl Radical Scavenging : Significant scavenging activity recorded at higher concentrations.

The biological activity of 7-HC-GME can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of carbonic anhydrases (CA IX and XII), which are overexpressed in tumor cells under hypoxic conditions.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

- Disruption of Bacterial Function : The compound interferes with bacterial metabolic pathways, leading to cell death.

Q & A

Q. What analytical methods are recommended for quantifying 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester in biological samples?

Answer: Reverse-phase HPLC with a C18 column and gradient elution is widely used for quantification. Key parameters include:

- Detection wavelength : 320 nm for optimal absorbance .

- Internal standard : Addition of a methanolic internal standard (e.g., 7-hydroxycoumarin) to improve precision .

- Calibration : Linear ranges (0–100 µg/mL) with r² ≥ 0.99 are validated using standard curves .

Capillary electrophoresis (CE) is an alternative for rapid separation (<7 minutes) in urine or metabolic matrices .

Q. How is in vitro glucuronidation of 7-hydroxycoumarin conducted to produce the glucuronide conjugate?

Answer: The reaction requires:

- Enzymatic components : Microsomal UDP-glucuronosyltransferase (UDPGT), UDP-glucuronic acid (UDPGA), and MgCl₂ .

- Incubation conditions : 37°C, pH 7.4 buffer, and monitoring via HPLC over 70 minutes to track linear production .

- Controls : Omission of enzyme or UDPGA confirms no background glucuronide formation .

Q. What are the critical validation parameters for HPLC-based detection of 7-Hydroxy Coumarin glucuronide?

Answer: Method validation should include:

- Linearity : Standard curves with r² ≥ 0.99 over 0–100 µg/mL .

- Limit of detection (LOD) : 2 µg/mL, determined by signal-to-noise ratios .

- Precision : Intra- and inter-assay relative standard deviations (RSD) <10% .

- Specificity : Baseline separation from endogenous interferents (e.g., serum proteins) via gradient elution .

Q. What sample preparation techniques are effective for isolating this compound from serum or urine?

Answer:

- Protein precipitation : Use methanol or acetonitrile to denature proteins in serum/plasma .

- Solid-phase extraction (SPE) : Optional for complex matrices to enhance purity .

- Internal standardization : Spiking with deuterated analogs improves recovery and accuracy .

Advanced Research Questions

Q. How can discrepancies in enzymatic reaction rates for glucuronidation be methodologically addressed?

Answer: Discrepancies may arise from:

- Enzyme source variability : Microsomal preparations from different tissues or species may exhibit varying UDPGT activity .

- Cofactor ratios : NADP+/NADPH ratios influence UDPGA availability; optimize using glucose-6-phosphate dehydrogenase (0.1 U/mL) .

- Matrix effects : Undenatured proteins in standards can hydrolyze glucuronides; use heat-inactivated matrices for stability studies .

Q. What strategies enhance detection sensitivity in complex matrices for this compound?

Answer:

Q. How do structural modifications (e.g., ester groups) influence metabolic stability and detection?

Answer:

- Ester hydrolysis : Methyl esters may hydrolyze in biological matrices, requiring stability studies under physiological pH .

- Acetyl protection : 2,3,4-Tri-O-acetyl derivatives prevent premature glucuronide degradation during synthesis .

- Detection impact : Modifications alter retention times and ionization efficiency, necessitating method revalidation .

Q. What are the challenges in synthesizing this compound, and how can they be mitigated?

Answer:

- Regioselectivity : Use asymmetric dihydroxylation and Mitsunobu reactions to ensure correct β-D-glucuronide linkage .

- Esterification : Protect hydroxyl groups during methyl ester formation to avoid side reactions .

- Purification : Employ reverse-phase chromatography or recrystallization to isolate high-purity products .

Q. How can chromatographic conditions be optimized to separate this compound from endogenous interferents?

Answer:

- Gradient elution : Adjust acetonitrile/water gradients to resolve glucuronide peaks from serum/urine components .

- Column temperature : Higher temperatures (e.g., 40°C) reduce run time and improve peak symmetry .

- Mobile phase additives : 0.1% formic acid enhances ionization in MS-coupled methods .

Q. What are the implications of varying NADP+/NADPH ratios on in vitro glucuronidation efficiency?

Answer:

- Cofactor depletion : Low NADPH reduces UDPGA regeneration, slowing glucuronidation rates .

- Enzyme kinetics : Optimize NADPH-generating systems (e.g., glucose-6-phosphate dehydrogenase) to maintain linear reaction progress for ≥70 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。